4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate is an organic compound with a complex structure that includes aromatic rings, nitro groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-(ethoxycarbonyl)benzaldehyde with 2-nitroaniline to form the imine intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine and carboxylic acid derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the ester and imine functionalities can participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylene)amino]benzoate
- 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C24H20N2O7 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 4-[[4-(4-methoxybenzoyl)oxy-3-nitrophenyl]methylideneamino]benzoate |
InChI |
InChI=1S/C24H20N2O7/c1-3-32-23(27)17-5-9-19(10-6-17)25-15-16-4-13-22(21(14-16)26(29)30)33-24(28)18-7-11-20(31-2)12-8-18/h4-15H,3H2,1-2H3 |
InChI Key |
FBGDHWUKVXVOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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